molecular formula C10H13NO B137884 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone CAS No. 156237-92-2

1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone

Cat. No. B137884
M. Wt: 163.22 g/mol
InChI Key: QREVDVWKNINTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism Of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is not fully understood, but research has suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone can have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of certain signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone, including further investigation into its mechanism of action, potential side effects, and applications in other areas of research. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

One of the most common methods for synthesizing 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is through a reaction between 3-indolylacetic acid and ethyl chloroformate. This reaction results in the formation of the desired compound and is relatively simple to carry out.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone has been used in various scientific research applications, including studies on its potential as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.

properties

CAS RN

156237-92-2

Product Name

1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroindolizin-3-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h5-6H,2-4,7H2,1H3

InChI Key

QREVDVWKNINTNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C2N1CCCC2

Canonical SMILES

CC(=O)C1=CC=C2N1CCCC2

synonyms

Ethanone, 1-(5,6,7,8-tetrahydro-3-indolizinyl)- (9CI)

Origin of Product

United States

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